molecular formula C8H11NO2 B2599032 O-[(2-methoxyphenyl)methyl]hydroxylamine CAS No. 161146-52-7

O-[(2-methoxyphenyl)methyl]hydroxylamine

Cat. No.: B2599032
CAS No.: 161146-52-7
M. Wt: 153.181
InChI Key: OOJGDPODQAPHLV-UHFFFAOYSA-N
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Description

O-[(2-methoxyphenyl)methyl]hydroxylamine is an organic compound with the molecular formula C8H11NO2. It is also known by its IUPAC name, 1-[(aminooxy)methyl]-2-methoxybenzene. This compound is characterized by the presence of a methoxy group attached to a benzene ring, which is further connected to a hydroxylamine group. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

O-[(2-methoxyphenyl)methyl]hydroxylamine can be synthesized through several methods. One common method involves the O-alkylation of hydroxylamine derivatives. For example, it can be obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves the methanolysis of hydroxylamine sulfonates .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

O-[(2-methoxyphenyl)methyl]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may yield primary or secondary amines.

Scientific Research Applications

O-[(2-methoxyphenyl)methyl]hydroxylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and other nitrogen-containing compounds.

    Biology: It is used in biochemical studies to investigate enzyme mechanisms and protein modifications.

    Medicine: It has potential medicinal applications, including its use as a building block for drug synthesis and as an inhibitor of specific enzymes.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of O-[(2-methoxyphenyl)methyl]hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. It can form covalent bonds with active sites of enzymes, thereby inhibiting their activity. This compound can also participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which imparts distinct reactivity and applications. Its methoxy group enhances its stability and reactivity compared to other hydroxylamine derivatives, making it valuable in various chemical and biological studies.

Properties

IUPAC Name

O-[(2-methoxyphenyl)methyl]hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-10-8-5-3-2-4-7(8)6-11-9/h2-5H,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJGDPODQAPHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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